2-(4-Fluoroanilino)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one 2-(4-Fluoroanilino)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 307541-02-2
VCID: VC0474735
InChI: InChI=1S/C17H13FN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-
SMILES: COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F
Molecular Formula: C17H13FN2O2S
Molecular Weight: 328.4g/mol

2-(4-Fluoroanilino)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

CAS No.: 307541-02-2

Main Products

VCID: VC0474735

Molecular Formula: C17H13FN2O2S

Molecular Weight: 328.4g/mol

2-(4-Fluoroanilino)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one - 307541-02-2

CAS No. 307541-02-2
Product Name 2-(4-Fluoroanilino)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Molecular Formula C17H13FN2O2S
Molecular Weight 328.4g/mol
IUPAC Name (5Z)-2-(4-fluoroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C17H13FN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-
Standard InChIKey VYGSYWFOLFYMPM-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F
SMILES COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F
PubChem Compound 710484
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator